The compound 4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide; 4-methylbenzenesulfonic acid, commonly known as omadacycline, is a synthetic antibiotic belonging to the tetracycline class. It was developed for its broad-spectrum antibacterial activity and is particularly effective against various bacterial infections, including those caused by resistant strains. Omadacycline received approval from the FDA in 2018 for treating community-acquired bacterial pneumonia and acute bacterial skin and skin structure infections .
The synthesis of omadacycline involves several key steps that utilize advanced organic synthesis techniques. The following methods are typically employed:
The molecular structure of omadacycline can be described as follows:
The compound crystallizes in a rhombohedral space group, indicating a well-defined three-dimensional arrangement of atoms .
Omadacycline participates in various chemical reactions typical of tetracycline antibiotics:
Omadacycline's mechanism of action primarily involves:
Characterization techniques such as NMR spectroscopy reveal detailed information about the compound's structure, confirming the presence of specific functional groups and their arrangement within the molecule .
Omadacycline has several important applications in medicine:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1